molecular formula C25H23N5O3 B2657722 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide CAS No. 1226458-67-8

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide

Cat. No.: B2657722
CAS No.: 1226458-67-8
M. Wt: 441.491
InChI Key: NLFQWWLWIDMUFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core, substituted with cyano and methoxy groups, and a piperidine ring attached to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of Cyano and Methoxy Groups: The cyano and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents such as cyanogen bromide and methanol.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, involving formaldehyde, a secondary amine, and a ketone.

    Coupling of Quinoline and Piperidine Derivatives: The final step involves coupling the quinoline derivative with the piperidine derivative through an amide bond formation using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques such as chromatography, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of cyano groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines can replace the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thiols or amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amino derivatives of the compound.

    Substitution: Thiol or amine-substituted derivatives.

Scientific Research Applications

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Materials Science: The compound’s electronic properties make it of interest in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: The compound is used as a probe to study cellular processes and molecular interactions due to its ability to bind to specific proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide: This compound is unique due to the presence of both cyano and methoxy groups on the quinoline core, as well as the piperidine ring attached to the carboxamide group.

    1-(3-cyanoquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide: Lacks the methoxy groups, which may affect its electronic properties and biological activity.

    1-(6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide: Lacks the cyano group, which may influence its reactivity and binding affinity to biological targets.

Uniqueness

The presence of both cyano and methoxy groups in this compound imparts unique electronic and steric properties, making it distinct from other similar compounds. These features contribute to its potential as a versatile compound in various scientific research applications.

Properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3-cyanophenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3/c1-32-22-11-20-21(12-23(22)33-2)28-15-18(14-27)24(20)30-8-6-17(7-9-30)25(31)29-19-5-3-4-16(10-19)13-26/h3-5,10-12,15,17H,6-9H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFQWWLWIDMUFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)N3CCC(CC3)C(=O)NC4=CC=CC(=C4)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.